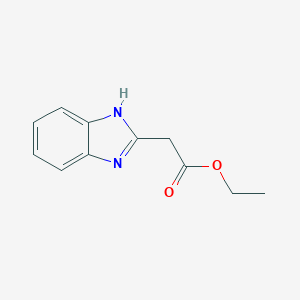

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

描述

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester (CAS: 14741-71-0) is a benzimidazole-derived ester with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol. It is characterized as a white solid with a density of 1.242 g/cm³, a boiling point of 408.3°C, and a melting point of 200.7°C . The compound’s structure consists of a benzimidazole core linked to an ethyl acetate group via a methylene bridge. Its InChIKey (JTVPWPDLKUQDAU-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)CC1=NC2=CC=CC=C2N1) reflect this connectivity .

This compound is frequently utilized as an intermediate in pharmaceuticals and materials science due to its reactivity in condensation and substitution reactions .

属性

IUPAC Name |

ethyl 2-(1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVPWPDLKUQDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308702 | |

| Record name | Ethyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14741-71-0 | |

| Record name | 14741-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical Condensation and Cyclization

The most common synthetic route involves the condensation of o-phenylenediamine with ethyl chloroacetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mechanism proceeds as follows:

- Step 1: Nucleophilic substitution where the amine group of o-phenylenediamine attacks the electrophilic carbon of ethyl chloroacetate, forming an intermediate amino ester.

- Step 2: Intramolecular cyclization occurs, resulting in the formation of the benzimidazole ring.

- Step 3: Refluxing in ethanol or methanol facilitates completion of the reaction and promotes cyclization.

Typical reaction conditions:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or methanol |

| Base | Sodium ethoxide or potassium carbonate |

| Temperature | Reflux (~78°C for ethanol) |

| Reaction time | 4–8 hours |

| Molar ratio | o-Phenylenediamine : ethyl chloroacetate = 1:1.1 |

This process yields (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester with moderate to high purity and yield.

Alternative Synthetic Route via Benzimidazole Intermediates

Another reported method involves:

- Cyclization of benzene-1,2-diamine with lactic acid under acidic conditions to form a benzimidazole intermediate.

- Oxidation of the intermediate to a ketone using chromium trioxide.

- Subsequent aldol condensation with aldehydes under basic conditions (10% NaOH) in ethanol/water to form derivatives of the ester.

This multi-step approach is more complex but allows for structural modifications and derivatization.

Industrial Production Considerations

- Scale-up: Industrial synthesis often uses continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility.

- Purification: Recrystallization from aqueous ethanol or ethyl acetate/n-hexane mixtures is common to achieve high purity. Chromatographic techniques may be employed for further purification.

- Storage: The ester is typically stored at 0–8°C in airtight containers to prevent hydrolysis and decomposition.

Characterization Techniques in Synthetic Workflows

To ensure the identity and purity of the compound, the following analytical methods are standard:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) spectroscopy | Confirm chemical structure and substituent positions | Characteristic benzimidazole proton signals and methylene bridge peaks |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight verification | Molecular ion peak at m/z = 204.22 (M+) |

| Infrared (IR) spectroscopy | Identification of functional groups | Ester carbonyl stretch at ~1735 cm⁻¹; benzimidazole ring vibrations |

| Melting Point Analysis | Assess crystallinity and purity | Melting point near 200.7°C consistent with literature |

These methods help monitor reaction progress and confirm product identity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of o-phenylenediamine with ethyl chloroacetate | o-Phenylenediamine, ethyl chloroacetate | Sodium ethoxide, ethanol, reflux 4–8 h | Moderate to high | Simple, widely used method |

| Cyclization with lactic acid + oxidation + aldol condensation | Benzene-1,2-diamine, lactic acid, aldehydes | HCl, CrO3, NaOH, ethanol/water | Variable | Multi-step, allows derivatives |

| Industrial continuous flow synthesis | Same as above | Continuous flow reactor, optimized conditions | High | Scalable, optimized for purity |

Research Findings and Notes

- The condensation method is favored for its straightforwardness and relatively high yield.

- The use of sodium ethoxide or potassium carbonate as bases is critical to promote nucleophilic substitution and cyclization.

- Refluxing in ethanol or methanol provides the necessary thermal energy for ring closure.

- Purification by recrystallization is effective in removing unreacted starting materials and byproducts.

- Storage under cool, dry, and airtight conditions prevents ester hydrolysis, which can compromise product integrity.

- Industrial processes may incorporate continuous flow technology to enhance reproducibility and scalability.

- Characterization data consistently confirm the structure and purity of the synthesized compound.

化学反应分析

Anilide Formation via Amine Condensation

Reaction with aromatic amines produces substituted acetamide derivatives under reflux conditions :

Products 5a-b demonstrate thermal stability (>220°C melting points) and intact benzimidazole NH protons in D₂O-exchangeable NMR signals .

Knoevenagel Condensation with Aldehydes

Benzylidene derivatives form through base-catalyzed reactions :

Reaction mechanism involves α-H abstraction from the acetate moiety followed by aldol-like condensation .

Chromenopyridinone Formation

Reaction with α-chloro reagents yields fused polycyclic systems :

| Reagent | Conditions | Product Yield | Notable Features |

|---|---|---|---|

| α-Chloroacetone (31a) | EtOH, 6 hr reflux | 78% (32a) | 13C NMR: 144.3 ppm (C=N) |

| Ethyl α-chloroacetate (31b) | EtOH, 6 hr reflux | 75% (32b) | IR: 1732 cm⁻¹ (ester C=O) |

Mechanistic pathway involves nucleophilic displacement followed by intramolecular cyclization .

Microwave-Assisted Ester Hydrolysis

Comparative hydrolysis methods for ester cleavage :

| Catalyst | Conditions | Yield Range | Reaction Time |

|---|---|---|---|

| KOH (5% w/v) | Reflux, traditional | 34-35% | 1 hr |

| K₂CO₃/EtOH | Microwave, 180°C | 73-98% | 20 min |

The optimized microwave protocol using 3 eq. K₂CO₃ demonstrates:

Acetylation Reactions

N-Acetyl derivatives form under anhydrous conditions :

| Reagent | Product Yield | Characterization Data |

|---|---|---|

| Acetic anhydride | 68% (37) | 1H NMR: δ 2.12 (COCH₃) |

Failed cyclization attempts of acetylated derivatives suggest steric hindrance from the benzimidazole system .

This comprehensive reaction profile demonstrates ethyl 2-(1H-benzimidazol-2-yl)acetate's utility in generating pharmacologically relevant heterocycles. The microwave hydrolysis data particularly highlights modern synthetic advantages over traditional methods, while condensation reactions showcase its versatility in constructing complex nitrogen-containing architectures.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, exhibit significant antimicrobial properties. A study demonstrated that these compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

Antioxidant Properties

A study focused on the antioxidant properties of benzimidazole derivatives found that this compound demonstrated moderate activity in scavenging free radicals and inhibiting lipid peroxidation. The effectiveness was assessed using DPPH radical scavenging assays and compared against standard compounds .

Medicinal Chemistry

The compound is being investigated for its potential use in developing new therapeutic agents targeting various diseases. Its mechanism of action involves interaction with specific enzymes and receptors, leading to diverse biological effects. Research has shown promising results in anti-inflammatory and anticancer activities .

Case Studies

- Antimicrobial Efficacy : A study by Noolvi et al. (2014) evaluated a library of benzimidazole derivatives, including this compound, revealing notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : In another study, the compound exhibited moderate antioxidant activity through DPPH radical scavenging assays, indicating potential applications in preventing oxidative stress-related diseases .

- Pharmacological Screening : A series of new benzimidazole derivatives were synthesized and screened for anti-inflammatory and antidiabetic properties, where this compound showed enhanced activity compared to reference drugs .

作用机制

The mechanism of action of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate (CAS: 1246819-70-4)

- Structure: Features a butanoate ester chain (four-carbon chain) instead of the two-carbon acetate group.

Ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate

- Structure: Contains a pentanoate ester (five-carbon chain) and 5-nitro/1-methyl substituents.

- Impact : The nitro group introduces electron-withdrawing effects, altering electronic distribution and reactivity. The longer ester chain may reduce crystallinity compared to the shorter-chain analogs .

Ethyl 2-[5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl]acetate

- Structure : Substituted with a 4-methylpiperazinyl group at the 5-position of the benzimidazole.

- Impact : The piperazine moiety enhances solubility in polar solvents and may confer biological activity (e.g., receptor binding) due to its basic nitrogen .

Comparison Table: Substituent Effects

Functional Group Modifications

(1H-Benzoimidazol-2-yl)-acetic Acid (CAS: 13570-08-6)

- Structure : The free carboxylic acid analog lacking the ethyl ester.

- Impact : Higher polarity and lower logP compared to the ester, making it less membrane-permeable but more water-soluble. Used in coordination chemistry and as a ligand .

Methyl 2-Benzamido-2-(1H-benzimidazol-1-ylmethoxy)acetate

- Structure : Incorporates a benzamido group and methoxy linkage.

- Impact : The benzamido group introduces hydrogen-bonding and π-stacking capabilities, useful in supramolecular chemistry. This derivative has been studied for corrosion inhibition and PPARγ agonism .

生物活性

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, a compound belonging to the benzimidazole family, is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole ring, which is significant for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. In vitro assays using various cancer cell lines have shown promising results. The compound was tested against MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT116 (colon cancer) cell lines, yielding the following GI50 values:

| Cancer Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 15 |

| NCI-H460 | 10 |

| HCT116 | 8 |

These findings indicate that the compound possesses significant cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapeutics .

Antiviral Activity

Emerging studies have also highlighted the antiviral properties of this compound. It has shown activity against several viruses, including influenza and herpes simplex virus. The compound's mechanism involves inhibiting viral replication at the early stages of infection, although detailed mechanisms are still under investigation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The benzimidazole core facilitates binding to enzymes and receptors involved in critical cellular processes. For instance, its interaction with DNA topoisomerases has been implicated in its anticancer effects, where it inhibits DNA replication in cancer cells .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with formulations containing this compound showed significant improvement compared to control groups .

- Cancer Treatment : In preclinical models, administration of the compound led to reduced tumor growth rates in xenograft models of breast and colon cancers. The study highlighted its potential as an adjunct therapy alongside existing chemotherapeutics .

- Viral Infections : A recent study evaluated the compound's efficacy in vitro against herpes simplex virus type 1 (HSV-1). Results indicated a dose-dependent reduction in viral load, suggesting potential for therapeutic use in viral infections .

常见问题

Q. What are the standard synthetic routes for (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester?

The compound is typically synthesized via cyclization and condensation reactions. A common method involves reacting benzene-1,2-diamine with lactic acid in acidic conditions to form a benzimidazole intermediate, followed by oxidation and esterification. For example, benzene-1,2-diamine (1) undergoes cyclization with lactic acid (2) and HCl to yield 1-(1H-benzoimidazol-2-yl)ethanol (3), which is oxidized to 1-(1H-benzoimidazol-2-yl)ethanone (4) using chromium trioxide. Subsequent aldol condensation with aldehydes in ethanol/water under basic conditions (10% NaOH) produces derivatives of the ester .

Q. How is the compound characterized in synthetic workflows?

Key characterization methods include:

- NMR spectroscopy : To confirm substituent positions and purity.

- ESI-mass spectrometry : For molecular weight verification.

- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1694 cm⁻¹ for amides) .

- Melting point analysis : Used to assess crystallinity and purity (e.g., derivatives like 5a-f show melting points between 137–140°C) .

Q. What storage conditions are recommended for this compound?

The ester should be stored at 0–8°C in airtight containers to prevent hydrolysis or decomposition, as indicated by stability studies .

Q. What preliminary biological screening assays are used for this compound?

In vitro antimycobacterial, antimicrobial, and antitumor assays are standard. For example:

- Antimycobacterial activity : Screened against Mycobacterium tuberculosis H37Rv using microdilution methods.

- Anticancer activity : Tested via MTT assays on cancer cell lines (e.g., breast cancer MCF-7) .

Q. How are impurities or byproducts removed during synthesis?

Recrystallization from aqueous ethanol or ethyl acetate/n-hexane mixtures is effective. TLC (e.g., using n-hexane:ethyl acetate 6:4) monitors reaction progress .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction with SHELXL (part of the SHELX suite) is employed for precise structural elucidation. For example, 1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole was resolved using this method, confirming bond angles and torsional strain .

Q. What computational tools are available for studying structure-activity relationships (SAR)?

PubChem and molecular docking software (e.g., AutoDock) enable SAR analysis. PubChem provides structural data for derivatives like 2-(2-(benzylthio)-1H-benzimidazol-1-yl)acetic acid, aiding in virtual screening .

Q. How can the reactivity of the ester group be exploited for functionalization?

The ethyl ester acts as a leaving group in nucleophilic acyl substitutions. For example:

- Hydrazide formation : Reacting with hydrazine hydrate yields acetohydrazides, useful in antitubercular drug design .

- Alkylation : Treatment with benzyl chloride or phenacyl bromide introduces hydrophobic moieties, enhancing antimicrobial activity .

Q. What strategies optimize synthetic yields in aldol condensation reactions?

Key variables include:

- Solvent systems : Ethanol/water (1:1) improves solubility of intermediates.

- Base selection : NaOH vs. K₂CO₃ affects reaction kinetics and byproduct formation.

- Temperature : Reflux conditions (e.g., 6–8 hours) ensure completion .

Q. How are contradictory biological activity data addressed?

Discrepancies in IC₅₀ values or MICs may arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:

- Dose-response curves : Replicate experiments with standardized protocols.

- Metabolic stability testing : Assess compound degradation in cell culture media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。